molecular formula C23H22N4O4S B11078640 (6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-2-(3,4-diethoxybenzyl)-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11078640
M. Wt: 450.5 g/mol
InChI Key: YOHFYGWIZPVREC-UHFFFAOYSA-N
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Description

2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines. This compound is characterized by its unique structure, which includes a diethoxybenzyl group, a hydroxyphenylmethylidene group, and a thiadiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolopyrimidine core.

    Introduction of the Diethoxybenzyl Group: This step involves the reaction of the thiadiazolopyrimidine core with a diethoxybenzyl halide in the presence of a base.

    Introduction of the Hydroxyphenylmethylidene Group: This step involves the condensation of the intermediate with a hydroxybenzaldehyde derivative under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or phenyl rings are replaced with other groups using appropriate reagents.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its biological activity.

    Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Compared to other thiadiazolopyrimidine derivatives, 2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

    Thiadiazolopyrimidine Derivatives: These compounds share the core structure but differ in the substituents attached to the core.

    Benzyl Derivatives: Compounds with similar benzyl groups but different core structures.

    Phenylmethylidene Derivatives: Compounds with similar phenylmethylidene groups but different core structures.

Each of these compounds may exhibit different properties and applications, highlighting the uniqueness of 2-(3,4-DIETHOXYBENZYL)-6-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE.

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

5-amino-2-[(3,4-diethoxyphenyl)methyl]-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O4S/c1-3-30-18-10-7-15(12-19(18)31-4-2)13-20-26-27-21(24)17(22(29)25-23(27)32-20)11-14-5-8-16(28)9-6-14/h5-12H,3-4,13,24H2,1-2H3

InChI Key

YOHFYGWIZPVREC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C=C4)N)OCC

Origin of Product

United States

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